rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylic acid, trans
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Overview
Description
The compound rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylic acid, trans, is a piperidine derivative. This compound features a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a trifluoromethyl substituent. It is valuable in medicinal chemistry for the synthesis of various pharmaceuticals and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes
The synthesis of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylic acid, trans, can be achieved through a series of chemical reactions:
Formation of the Piperidine Ring: : The starting material, often an amino acid derivative, undergoes cyclization to form the piperidine ring.
Introduction of Trifluoromethyl Group: : The trifluoromethyl group is introduced via a halogenation reaction, where reagents like trifluoromethyl iodide are used.
Protection of the Amine Group: : The amine group on the piperidine ring is protected using a Boc protecting group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial-scale synthesis may involve similar steps but optimized for large-scale production. This includes using high-efficiency catalysts, continuous flow reactions, and automation to enhance yield and purity while reducing costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Oxidation of the piperidine ring can lead to the formation of lactams.
Reduction: : Reduction reactions can modify the trifluoromethyl group or other functional groups.
Substitution: : The trifluoromethyl and Boc groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or other strong oxidizing agents.
Reduction: : Hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophilic substitution reagents like sodium hydride.
Major Products
Lactams: from oxidation.
Deprotected piperidine derivatives: from Boc group removal.
Modified piperidines: from substitution reactions.
Scientific Research Applications
The compound rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylic acid, trans, has various applications:
Chemistry: : Utilized in the synthesis of complex organic molecules and intermediates.
Biology: : Studied for its effects on biochemical pathways and as a potential ligand for biological receptors.
Medicine: : Research in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: : Used in the development of agrochemicals and as a building block in the synthesis of various fine chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application:
Molecular Targets: : Can act as a ligand for receptors or enzymes, modulating their activity.
Pathways Involved: : May influence metabolic pathways, signal transduction pathways, or other biochemical processes.
Mode of Action: : Can function as an inhibitor, activator, or substrate in biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
rac-1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylic acid: without specific stereochemistry.
(3S,4S)-1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylic acid: , another stereoisomer.
Uniqueness
The specific stereochemistry of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylic acid, trans, may result in distinct biological activities and interactions compared to its isomers and analogues.
Its unique combination of Boc protection and trifluoromethyl group allows it to be versatile in chemical synthesis and medicinal chemistry research.
This compound's versatility and specific properties make it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
2763584-36-5 |
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Molecular Formula |
C12H18F3NO4 |
Molecular Weight |
297.3 |
Purity |
95 |
Origin of Product |
United States |
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